[4-(3-chlorophenyl)piperazin-1-yl](2,3-dimethyl-1H-indol-5-yl)methanone
Description
4-(3-Chlorophenyl)piperazin-1-ylmethanone is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group and linked via a methanone bridge to a 2,3-dimethylindole moiety. The 3-chlorophenyl group enhances lipophilicity and metabolic stability, while the indole ring contributes to hydrogen bonding and π-π interactions, making it structurally distinct among piperazine derivatives. This compound is hypothesized to target central nervous system (CNS) receptors, particularly serotonin (5-HT) subtypes, due to structural similarities with known 5-HT2A antagonists .
Properties
Molecular Formula |
C21H22ClN3O |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone |
InChI |
InChI=1S/C21H22ClN3O/c1-14-15(2)23-20-7-6-16(12-19(14)20)21(26)25-10-8-24(9-11-25)18-5-3-4-17(22)13-18/h3-7,12-13,23H,8-11H2,1-2H3 |
InChI Key |
ZDNJZXOKTKIUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: Finally, the indole moiety is coupled with the substituted piperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)piperazin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and piperazine moieties.
Reduction: Reduced forms of the compound, potentially affecting the indole ring.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-(3-chlorophenyl)piperazin-1-ylmethanone exhibit significant antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, thus influencing mood and emotional states. The presence of the chlorophenyl group enhances the binding affinity to serotonin receptors, making it a candidate for further development as an antidepressant.
Antipsychotic Properties
The compound's structure suggests potential antipsychotic effects due to its ability to interact with dopamine receptors. For instance, piperazine derivatives are known to exhibit antagonistic activity at D2 dopamine receptors, which is a common mechanism for many antipsychotic drugs. This application is supported by in vitro studies demonstrating the compound's efficacy in receptor binding assays.
Anxiolytic Effects
Similar to its antidepressant activity, the anxiolytic effects of this compound have been explored through behavioral studies in animal models. These studies typically measure the reduction of anxiety-like behaviors following administration of the compound, indicating its potential use in treating anxiety disorders.
Table 1: Summary of Biological Activities
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacological Comparison
| Compound Name | Key Substituents | Molecular Weight | logP | Key Pharmacological Features | Reference |
|---|---|---|---|---|---|
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 3-Chlorophenyl, 2,3-dimethylindole | ~390 (estimated) | ~3.8 (estimated) | Potential 5-HT2A antagonism; enhanced lipophilicity due to chloro and methyl groups | |
| 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone | 2,3-Dimethylphenyl, 2,3-dimethylindole | ~374 | Higher than target (due to methyl groups) | Increased lipophilicity; reduced polarity may affect CNS penetration | |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 3-Chlorophenyl, 2-fluorophenyl | 318.78 | 3.45 | Fluorine enhances electronegativity; potential for improved solubility but reduced receptor affinity compared to indole derivatives | |
| (3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone | 3-Chlorophenyl, 2-methoxyphenyl | 330.81 | ~3.2 (estimated) | Methoxy group increases electron density; may alter metabolic stability and receptor binding kinetics | |
| [4-(3-Chlorophenyl)piperazin-1-yl]-[1-(3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl)pyrrolidin-2-yl]methanone | 3-Chlorophenyl, thiadiazole-pyrrolidine | ~494 (estimated) | ~4.0 (estimated) | Thiadiazole moiety may enhance selectivity for 5-HT2A/2C receptors; fluorine improves BBB penetration |
Key Findings
Lipophilicity and Solubility: The target compound’s 3-chlorophenyl and dimethylindole groups confer moderate lipophilicity (estimated logP ~3.8), balancing CNS penetration and solubility. Fluorine substitution (e.g., in [2-fluorophenyl]methanone) lowers logP (3.45) but introduces polarity that may limit receptor affinity compared to indole-based analogs .
Receptor Selectivity :
- Indole-containing compounds (e.g., the target and ’s analog) are structurally aligned with 5-HT2A antagonists, where the indole NH group may form critical hydrogen bonds with receptor residues .
- Thiadiazole-pyrrolidine derivatives () show enhanced selectivity for 5-HT2A/2C subtypes due to the thiadiazole ring’s planar geometry and electronic properties .
Synthetic Challenges :
- Impurities such as 1-(3-Chlorophenyl)piperazine Hydrochloride () are common by-products during synthesis, necessitating rigorous purification to ensure pharmacological safety and efficacy .
Research Implications
- Pharmacokinetics : The target compound’s indole moiety may improve metabolic stability compared to phenyl or thiadiazole analogs, though methyl groups could increase susceptibility to CYP450 oxidation.
- Therapeutic Potential: Structural parallels to 5-HT2A antagonists (e.g., ’s crystalline hydrochloride salt) suggest utility in treating psychiatric disorders, but further in vivo studies are required to validate receptor engagement .
Biological Activity
The compound 4-(3-chlorophenyl)piperazin-1-ylmethanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the piperazine ring and the introduction of the indole moiety. Various methods have been reported in literature for synthesizing related compounds, which can provide insights into optimizing yields and purity.
Biological Activity Overview
The biological activity of 4-(3-chlorophenyl)piperazin-1-ylmethanone has been investigated in several studies, revealing its potential as an antipsychotic agent and its interactions with various neurotransmitter systems.
Antipsychotic Activity
Research indicates that compounds with similar structures exhibit significant affinity for serotonin (5-HT) and dopamine receptors. The piperazine ring is known to enhance binding to these receptors, which is crucial for the modulation of neurotransmitter activity in the brain.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The proposed mechanisms through which 4-(3-chlorophenyl)piperazin-1-ylmethanone exerts its biological effects include:
- Receptor Modulation : Interaction with serotonin and dopamine receptors alters neurotransmitter release.
- Inhibition of Kinases : Some derivatives have been identified as kinase inhibitors, affecting pathways involved in cell growth and survival.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress within cells.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Antipsychotic Effects : A study demonstrated that a similar piperazine derivative significantly reduced symptoms in animal models of schizophrenia by modulating dopaminergic pathways.
- Cancer Cell Line Inhibition : In vitro studies reported that derivatives of this compound inhibited proliferation in breast cancer cell lines with IC50 values ranging from 2 to 10 µM, indicating potent anticancer activity.
- Neuroprotective Effects : Research indicated that related compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4-(3-chlorophenyl)piperazin-1-yl | Antipsychotic | 5.0 | |
| [Similar Piperazine Derivative] | Anticancer | 2.14 | |
| [Another Related Compound] | Neuroprotective | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
